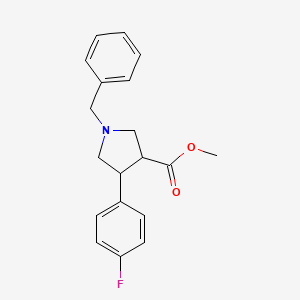![molecular formula C18H21F3N2O6S B12432148 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a sulfanyl linkage, and an ethoxy group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.
Attachment of the Propyl Chain: The phthalimide group is then reacted with a propyl halide under basic conditions to attach the propyl chain.
Introduction of the Sulfanyl Linkage: The propyl chain is further reacted with a thiol compound to introduce the sulfanyl linkage.
Formation of the Ethoxy Group: The resulting compound is then reacted with ethyl chloroformate to introduce the ethoxy group.
Final Assembly: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can interact with protein active sites, while the sulfanyl linkage may participate in redox reactions. The ethoxy group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-(1,3-dioxoisoindol-2-yl)propanal
- 3-(1,3-dioxoisoindol-2-yl)propanoic acid
- 3-(1,3-dioxoisoindol-2-yl)propylamine
Uniqueness
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate salt enhances its stability and solubility, making it more versatile for various applications.
特性
分子式 |
C18H21F3N2O6S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-1-ethoxy-1-oxopropan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H20N2O4S.C2HF3O2/c1-2-22-16(21)13(17)10-23-9-5-8-18-14(19)11-6-3-4-7-12(11)15(18)20;3-2(4,5)1(6)7/h3-4,6-7,13H,2,5,8-10,17H2,1H3;(H,6,7) |
InChIキー |
MOCIUEYXCUKHMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)[NH3+].C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




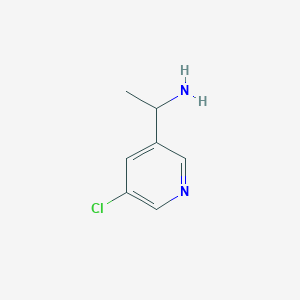


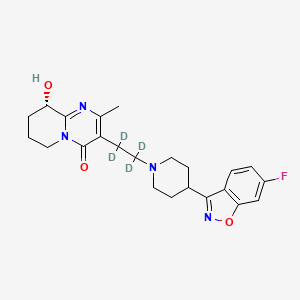
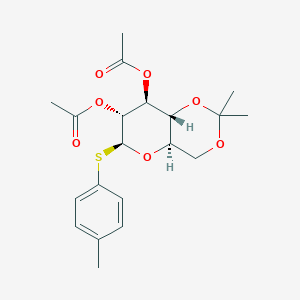
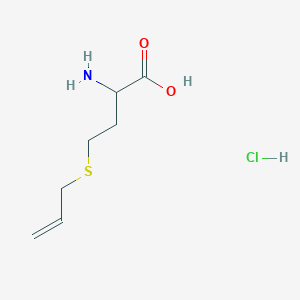

![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)

![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)

